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Compound of Interest

Compound Name:
5-(2,5-Dibromophenyl)thiazol-2-

amine

Cat. No.: B14768940

Get Quote

CAS Registry Number: 2290423-09-3 Role: High-Value Pharmacophore Scaffold & Divergent

Synthesis Intermediate[1]

Part 1: Executive Technical Summary[1]
5-(2,5-Dibromophenyl)thiazol-2-amine is a specialized heterocyclic building block belonging

to the 2-aminothiazole class—a "privileged structure" in medicinal chemistry known for its high

affinity to kinase ATP-binding pockets and GPCRs.[1]

Distinct from generic thiazoles, this specific CAS features a 2,5-dibromophenyl moiety attached

at the thiazole C5 position.[1] This substitution pattern provides three orthogonal handles for

chemical modification, making it an ideal "linchpin" for Fragment-Based Drug Discovery

(FBDD):

C2-Amine: A nucleophilic handle for amide/urea formation (solubility/selectivity tuning).[1]

Phenyl C5-Bromine (Meta): Sterically accessible for initial cross-coupling.[1]
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Phenyl C2-Bromine (Ortho): Sterically hindered, allowing for late-stage, regioselective

functionalization.[1]

This guide details the synthesis, reactivity logic, and handling of this compound for researchers

in oncology (kinase inhibitors) and antimicrobial discovery.[1]

Part 2: Physicochemical Profile[1]
Property Data Note

Molecular Formula C₉H₆Br₂N₂S

Molecular Weight 333.03 g/mol
Heavy atom count supports

fragment-based screening.[1]

Appearance Off-white to pale yellow solid
Typical of halogenated

aminothiazoles.[1]

Solubility
DMSO, DMF (High); Methanol

(Moderate); Water (Low)

Requires polar aprotic solvents

for reactions.[1]

pKa (Conjugate Acid) ~5.3 (Thiazole N)

The 2-amino group is weakly

basic; electron-withdrawing

bromines reduce basicity

further.

LogP (Predicted) ~3.2 - 3.5
Lipophilic; requires solubilizing

groups for biological assays.[1]

Part 3: Synthesis Protocol (Hantzsch Thiazole
Synthesis)
The most robust route to CAS 2290423-09-3 is the Hantzsch Thiazole Synthesis, condensing a

halogenated acetophenone with thiourea.[1]

Reaction Logic
The reaction proceeds via the nucleophilic attack of the thiourea sulfur on the

-carbon of the bromoketone, followed by cyclization and dehydration.[1]
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Step-by-Step Methodology
Reagents:

Precursor A: 2-Bromo-1-(2,5-dibromophenyl)ethan-1-one (1.0 eq)[1]

Precursor B: Thiourea (1.1 eq)[1]

Solvent: Ethanol or Ethanol/Water (1:1 v/v)[1]

Base: Sodium Acetate (optional, to scavenge HBr)[1]

Protocol:

Dissolution: Dissolve 2-Bromo-1-(2,5-dibromophenyl)ethan-1-one in absolute ethanol (0.5 M

concentration).

Addition: Add thiourea (1.1 eq) in a single portion.

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1)

or LC-MS.[1] The formation of the thiazole ring is thermodynamically driven.[1]

Workup:

Cool reaction to room temperature.[1]

Neutralize with saturated NaHCO₃ solution (pH ~8).[1] The free base amine will

precipitate.[1]

Filter the solid and wash with cold water.[1]

Purification: Recrystallize from hot ethanol/DMF mixture to remove trace sulfur byproducts.

Synthesis Workflow Diagram

Start: 2,5-Dibromoacetophenone
(Alpha-bromination precursor)

Reactants:
+ Thiourea

+ Ethanol (Reflux)

Dissolve Intermediate:
S-Alkylation & Cyclization

Reflux 4-6h Product (CAS 2290423-09-3):
5-(2,5-Dibromophenyl)thiazol-2-amine

Neutralize (NaHCO3)
& Recrystallize
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Click to download full resolution via product page

Figure 1: The Hantzsch synthesis pathway for constructing the aminothiazole core from alpha-

bromoketones.

Part 4: Advanced Functionalization &
Regioselectivity[1]
The primary value of CAS 2290423-09-3 lies in its regioselective reactivity.[1] The molecule

possesses three distinct reaction sites that can be engaged sequentially.[1]

The Regioselectivity Hierarchy
Site A (Thiazole-NH₂): Most reactive nucleophile.[1] Must be protected (e.g., Boc, Acetyl) or

reacted first (e.g., amide coupling) to prevent catalyst poisoning during Pd-coupling.[1]

Site B (Phenyl-Br at C5 - Meta): This bromine is sterically exposed.[1] In a Suzuki-Miyaura

coupling, this site reacts first.

Site C (Phenyl-Br at C2 - Ortho): This bromine is sterically crowded by the thiazole ring. It

requires forcing conditions (higher temp, S-Phos/X-Phos ligands) to react, enabling

orthogonal functionalization.[1]

Strategic Workflow: Divergent Synthesis
Scenario: Creating a Kinase Inhibitor Library.

Step 1 (Amine Capping): React the 2-amine with an acyl chloride to form an amide (Hinge

Binder).[1]

Step 2 (First Coupling): Perform Suzuki coupling at 60°C with Boronic Acid A.[1] The C5-Br

reacts selectively.[1]

Step 3 (Second Coupling): Perform Suzuki coupling at 100°C+ with Boronic Acid B and a

bulky ligand (e.g., Buchwald ligands).[1] The C2-Br reacts.

Reactivity Logic Diagram
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Figure 2: Orthogonal reactivity map showing the sequential functionalization logic for the

dibromo-aminothiazole scaffold.

Part 5: Safety & Handling (E-E-A-T)[1]
While specific toxicological data for this CAS is limited, it should be handled according to the

protocols for halogenated aminothiazoles.[1]

Hazard Identification:

Skin/Eye Irritant: The free amine is basic and likely irritating to mucous membranes.[1]

Sensitizer: Aminothiazoles can cause allergic skin reactions (contact dermatitis).[1]

Storage:

Store at 2–8°C under inert gas (Argon/Nitrogen).

Protect from light (halogenated aromatics can undergo slow photodehalogenation).[1]

Disposal:
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Do not dispose of in aqueous waste.[1] Collect in halogenated organic solvent waste

containers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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